molecular formula C13H13N3O2S B2911008 2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide CAS No. 337498-84-7

2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide

Cat. No.: B2911008
CAS No.: 337498-84-7
M. Wt: 275.33
InChI Key: JBOOHNUYLXURMQ-UHFFFAOYSA-N
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Description

2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Mechanism of Action

Target of Action

aureus . Therefore, it’s plausible that this compound may also target bacterial cells.

Mode of Action

It’s known that similar compounds can prevent the spread of seizure discharge throughout neuronal tissues , suggesting a potential neuroprotective effect.

Result of Action

Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities , suggesting that this compound may also have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of similar compounds has been performed using green chemistry approaches, such as deep eutectic solvents (DES) and microwave-induced synthesis . These methods can enhance the yield and purity of the compound, potentially improving its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide typically involves the reaction of 2-mercapto-3-allylquinazolin-4(3H)-one with chloroacetamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thioacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Phenyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide
  • 2-[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide
  • 2-[(3-Ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide

Uniqueness

2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide is unique due to its allyl group, which can impart different chemical and biological properties compared to its analogs. The presence of the allyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique applications and effects .

Properties

IUPAC Name

2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-2-7-16-12(18)9-5-3-4-6-10(9)15-13(16)19-8-11(14)17/h2-6H,1,7-8H2,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOOHNUYLXURMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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